molecular formula C10H15BrN4O2 B13323119 tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate

tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B13323119
M. Wt: 303.16 g/mol
InChI Key: BICWZBMXGYWPLW-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and materials science.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction between tert-butyl 3-bromo-4-aminopyrimidine-5-carboxylate and sodium azide in the presence of a suitable solvent can lead to the formation of the desired triazolopyrimidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include sodium azide, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate include other triazolopyrimidine derivatives, such as:

  • tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyridine
  • tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Properties

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-5H-triazolo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-4-6-15-8(14)7(11)12-13-15/h4-6H2,1-3H3

InChI Key

BICWZBMXGYWPLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(N=N2)Br

Origin of Product

United States

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